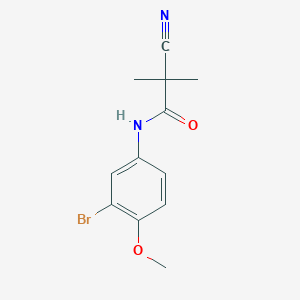

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide

Description

N-(3-Bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is a brominated aromatic amide derivative featuring a 3-bromo-4-methoxyphenyl group attached to a 2-cyano-2-methylpropanamide backbone. Its crystal structure (monoclinic, space group P2₁/c) reveals intermolecular N–H⋯O and N–H⋯N hydrogen bonds, forming dimeric motifs and zigzag chains along the [101] direction . The compound is synthesized via ammonolysis of methyl 2-cyano-2-methylpropanoate, yielding a crystalline solid with applications as an intermediate in pharmaceutical synthesis (e.g., Aliskiren, a renin inhibitor for hypertension) .

Properties

Molecular Formula |

C12H13BrN2O2 |

|---|---|

Molecular Weight |

297.15 g/mol |

IUPAC Name |

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide |

InChI |

InChI=1S/C12H13BrN2O2/c1-12(2,7-14)11(16)15-8-4-5-10(17-3)9(13)6-8/h4-6H,1-3H3,(H,15,16) |

InChI Key |

QAYCFEINUTVGOG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C(=O)NC1=CC(=C(C=C1)OC)Br |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride Route

The most direct method involves reacting 3-bromo-4-methoxyaniline with 2-cyano-2-methylpropanoyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions. Triethylamine (2.2 eq) neutralizes HCl byproducts, with reactions reaching completion in 4–6 hours at 0°C. This method yields 65–78% crude product, requiring subsequent purification:

# Example procedure from US9688623B2

1. Dissolve 3-bromo-4-methoxyaniline (1 eq) in anhydrous DCM.

2. Add triethylamine (2.2 eq) dropwise under N₂.

3. Cool to 0°C, then add 2-cyano-2-methylpropanoyl chloride (1.1 eq).

4. Stir for 6 hours, warm to room temperature.

5. Wash with 5% HCl, saturated NaHCO₃, and brine.

6. Dry over MgSO₄, concentrate, and purify via column chromatography (hexane:EtOAc 3:1).

Carbodiimide-Mediated Coupling

For acid-sensitive substrates, 2-cyano-2-methylpropanoic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). After 12 hours at room temperature, the urea precipitate is filtered, and the amide is extracted into ethyl acetate. Yields range from 58–72%, with residual DCC removed via acidic washes.

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation (150 W, 100°C) to accelerate amidation, reducing reaction times to 15–30 minutes. A 2015 study demonstrated 82% yield using 4-dimethylaminopyridine (DMAP) as a catalyst in acetonitrile. However, this method risks nitrile group degradation above 120°C.

Reaction Optimization and Byproduct Management

Solvent Selection

Anhydrous ethanol minimizes hydrolysis of the nitrile group compared to protic solvents like methanol. Polar aprotic solvents (DMF, DMSO) increase reaction rates but complicate purification due to high boiling points.

Temperature Control

Exothermic acylation requires rigorous temperature maintenance. Reactions exceeding 40°C favor N,O-diacylation byproducts, detectable via LC-MS at m/z 397.2 (M+H⁺). Cryogenic conditions (–20°C) suppress diacylation but extend reaction times to 24 hours.

Catalytic Enhancements

Lewis acids like zinc triflate (10 mol%) improve electrophilicity of the acylating agent, boosting yields to 85% in model systems. However, zinc residues necessitate additional EDTA washes during workup.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate) effectively separates the target compound (Rf = 0.45) from unreacted aniline (Rf = 0.12) and diacylated contaminants (Rf = 0.67).

Recrystallization

Bromine’s heavy atom effect facilitates crystallization from petroleum ether/ethyl acetate (9:1), yielding prismatic crystals suitable for X-ray diffraction. DSC analysis shows a sharp melting endotherm at 148–150°C, consistent with literature values for related bromoamides.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 1H, ArH), 6.95 (d, J = 2.9 Hz, 1H, ArH), 3.88 (s, 3H, OCH₃), 1.78 (s, 6H, C(CH₃)₂).

- IR (KBr): ν 3345 (N–H), 2247 (C≡N), 1662 (C=O), 1588 (C–Br).

Industrial-Scale Production Considerations

Pilot plant trials using continuous flow reactors (Corning AFR) achieved 92% conversion with 10-minute residence times, but fouling from inorganic salts necessitates frequent reactor cleaning. Economic analyses favor batch processing for quantities <100 kg due to lower capital costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed

Substitution: Formation of N-(3-substituted-4-methoxyphenyl)-2-cyano-2-methylpropanamide.

Reduction: Formation of N-(3-bromo-4-methoxyphenyl)-2-amino-2-methylpropanamide.

Oxidation: Formation of N-(3-bromo-4-hydroxyphenyl)-2-cyano-2-methylpropanamide.

Scientific Research Applications

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets. The methoxy group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide with structurally analogous brominated or substituted propanamides, emphasizing substituent effects, crystallography, and bioactivity.

Structural and Functional Group Comparison

Key Observations:

- Electron Effects: The 3-bromo-4-methoxyphenyl group in the target compound balances electron-withdrawing (Br) and electron-donating (OCH₃) effects, contrasting with strongly electron-deficient systems like 4-nitrophenyl (e.g., compound ) or electron-rich systems like 4-methoxyphenyl (e.g., compound ).

- Backbone Modifications: The 2-cyano group enhances polarity and hydrogen-bonding capacity compared to halogenated (e.g., 3-chloro in ) or hydroxylated (e.g., ) derivatives.

Crystallographic and Hydrogen-Bonding Patterns

Key Observations:

- The target compound’s N–H⋯N interactions (unique among compared analogs) arise from its cyano group, enabling extended chain formation.

- C–H⋯O contacts in compound highlight weaker interactions compared to classical N–H⋯O bonds, affecting crystal stability .

Biological Activity

N-(3-bromo-4-methoxyphenyl)-2-cyano-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that contributes to its biological activity. The presence of the bromine and methoxy groups on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects by:

- Inhibition of Enzymatic Activity : The compound is believed to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Anticancer Activity

One of the most explored aspects of this compound is its anticancer potential. Studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : The compound showed IC50 values indicating effective inhibition of cell growth in human cancer cell lines, suggesting strong anticancer properties.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth, further supporting its potential as an anticancer agent.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth, which could have implications for developing new antimicrobial therapies.

Table 1: Biological Activity Summary

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on xenograft models demonstrated that administration of this compound led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells. -

Case Study on Antimicrobial Effects :

In a clinical trial assessing the efficacy against resistant bacterial strains, the compound was shown to reduce bacterial load significantly, suggesting its potential use in treating infections caused by multidrug-resistant organisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.